molecular formula C26H36N2O3 B571232 Arachidonoyl p-Nitroaniline

Arachidonoyl p-Nitroaniline

Cat. No.: B571232
M. Wt: 424.6 g/mol
InChI Key: PBMVYDNBOIVHBO-DOFZRALJSA-N
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Description

Arachidonoyl p-Nitroaniline is a synthetic compound known for its role as a substrate in enzyme kinetic studies, particularly involving fatty acid amide hydrolase (FAAH). This compound is characterized by its long-chain unsaturated fatty acid structure, which makes it a valuable tool in biochemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: Arachidonoyl p-Nitroaniline is synthesized through a multi-step process involving the reaction of arachidonic acid with p-nitroaniline. The synthesis typically involves the following steps:

    Activation of Arachidonic Acid: Arachidonic acid is first activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Coupling Reaction: The activated arachidonic acid is then reacted with p-nitroaniline to form this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring stringent quality control measures to maintain product purity and consistency.

Chemical Reactions Analysis

Types of Reactions: Arachidonoyl p-Nitroaniline undergoes several types of chemical reactions, including:

    Hydrolysis: Catalyzed by FAAH, leading to the release of p-nitroaniline and arachidonic acid.

    Oxidation and Reduction: These reactions can modify the nitro group or the unsaturated fatty acid chain, although they are less commonly studied in this context.

Common Reagents and Conditions:

    Hydrolysis: Typically involves FAAH in a buffered aqueous solution at physiological pH.

    Oxidation: Can be carried out using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Involves reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation.

Major Products:

Scientific Research Applications

Arachidonoyl p-Nitroaniline is utilized in various scientific research fields:

    Chemistry: Used to study enzyme kinetics, particularly the activity of FAAH.

    Biology: Helps in understanding the metabolic pathways involving fatty acid amides.

    Medicine: Investigated for its potential role in modulating endocannabinoid signaling pathways, which are implicated in pain, inflammation, and neurological disorders.

    Industry: Employed in the development of biochemical assays and diagnostic tools

Comparison with Similar Compounds

    Decanoyl p-Nitroaniline: Another nitroaniline fatty acid amide used to measure FAAH activity.

    Oleoyl p-Nitroaniline: Similar in structure but with a different fatty acid chain, used for comparative studies in enzyme kinetics.

Uniqueness: Arachidonoyl p-Nitroaniline is unique due to its long-chain unsaturated fatty acid structure, which closely mimics natural substrates of FAAH. This makes it particularly valuable for studying the enzyme’s activity and specificity in a biologically relevant context .

Properties

IUPAC Name

(5Z,8Z,11Z,14Z)-N-(4-nitrophenyl)icosa-5,8,11,14-tetraenamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-26(29)27-24-20-22-25(23-21-24)28(30)31/h6-7,9-10,12-13,15-16,20-23H,2-5,8,11,14,17-19H2,1H3,(H,27,29)/b7-6-,10-9-,13-12-,16-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBMVYDNBOIVHBO-DOFZRALJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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